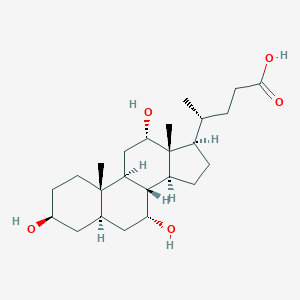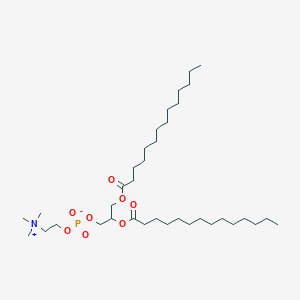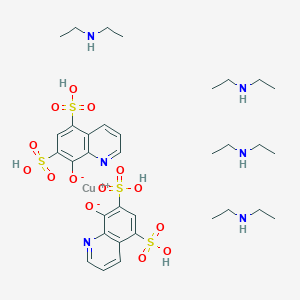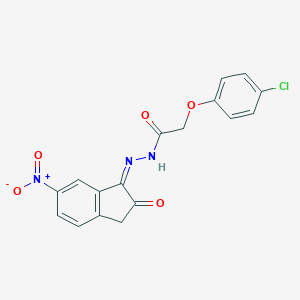![molecular formula C19H19N3O4 B227745 2-{2-[4-(Benzoylamino)butanoyl]carbohydrazonoyl}benzoic acid](/img/structure/B227745.png)
2-{2-[4-(Benzoylamino)butanoyl]carbohydrazonoyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[4-(Benzoylamino)butanoyl]carbohydrazonoyl}benzoic acid, also known as BBBC, is a chemical compound that has gained significant interest in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
2-{2-[4-(Benzoylamino)butanoyl]carbohydrazonoyl}benzoic acid exerts its anti-cancer effects by targeting specific molecular pathways involved in cancer progression. One of the key targets of 2-{2-[4-(Benzoylamino)butanoyl]carbohydrazonoyl}benzoic acid is the NF-κB pathway, which is involved in the regulation of cell survival, proliferation, and inflammation. 2-{2-[4-(Benzoylamino)butanoyl]carbohydrazonoyl}benzoic acid has been shown to inhibit the activity of NF-κB, thereby inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-{2-[4-(Benzoylamino)butanoyl]carbohydrazonoyl}benzoic acid has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, 2-{2-[4-(Benzoylamino)butanoyl]carbohydrazonoyl}benzoic acid has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. 2-{2-[4-(Benzoylamino)butanoyl]carbohydrazonoyl}benzoic acid has also been shown to have antioxidant properties and can scavenge free radicals, thereby protecting cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
2-{2-[4-(Benzoylamino)butanoyl]carbohydrazonoyl}benzoic acid has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in large quantities. 2-{2-[4-(Benzoylamino)butanoyl]carbohydrazonoyl}benzoic acid is also stable under a wide range of conditions, making it suitable for use in a variety of experimental settings. However, there are also some limitations to the use of 2-{2-[4-(Benzoylamino)butanoyl]carbohydrazonoyl}benzoic acid in lab experiments. 2-{2-[4-(Benzoylamino)butanoyl]carbohydrazonoyl}benzoic acid has poor solubility in aqueous solutions, which can make it difficult to administer to cells or animals. Additionally, 2-{2-[4-(Benzoylamino)butanoyl]carbohydrazonoyl}benzoic acid has not been extensively studied in vivo, and its pharmacokinetics and toxicity profiles are not well understood.
Orientations Futures
There are several future directions for research on 2-{2-[4-(Benzoylamino)butanoyl]carbohydrazonoyl}benzoic acid. One area of interest is the development of novel 2-{2-[4-(Benzoylamino)butanoyl]carbohydrazonoyl}benzoic acid analogs with improved solubility and pharmacokinetics. Another area of interest is the investigation of 2-{2-[4-(Benzoylamino)butanoyl]carbohydrazonoyl}benzoic acid's potential applications in other fields, such as neurodegenerative diseases and infectious diseases. Finally, further studies are needed to elucidate the mechanism of action of 2-{2-[4-(Benzoylamino)butanoyl]carbohydrazonoyl}benzoic acid and to better understand its pharmacokinetics and toxicity profiles.
Conclusion:
In conclusion, 2-{2-[4-(Benzoylamino)butanoyl]carbohydrazonoyl}benzoic acid is a chemical compound that has gained significant interest in the field of scientific research due to its potential applications in various fields. 2-{2-[4-(Benzoylamino)butanoyl]carbohydrazonoyl}benzoic acid has been shown to have potent anti-cancer properties and can induce apoptosis in cancer cells by targeting specific molecular pathways involved in cancer progression. While there are some limitations to the use of 2-{2-[4-(Benzoylamino)butanoyl]carbohydrazonoyl}benzoic acid in lab experiments, there are also several future directions for research on 2-{2-[4-(Benzoylamino)butanoyl]carbohydrazonoyl}benzoic acid, including the development of novel analogs and the investigation of its potential applications in other fields.
Méthodes De Synthèse
2-{2-[4-(Benzoylamino)butanoyl]carbohydrazonoyl}benzoic acid can be synthesized by reacting 2-(carbohydrazono)benzoic acid with 4-(benzoylamino)butanoyl chloride in the presence of a base such as triethylamine. The reaction yields 2-{2-[4-(Benzoylamino)butanoyl]carbohydrazonoyl}benzoic acid as a white crystalline solid with a melting point of 265-267°C.
Applications De Recherche Scientifique
2-{2-[4-(Benzoylamino)butanoyl]carbohydrazonoyl}benzoic acid has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 2-{2-[4-(Benzoylamino)butanoyl]carbohydrazonoyl}benzoic acid is in the field of cancer research. Studies have shown that 2-{2-[4-(Benzoylamino)butanoyl]carbohydrazonoyl}benzoic acid has potent anti-cancer properties and can induce apoptosis (programmed cell death) in cancer cells. 2-{2-[4-(Benzoylamino)butanoyl]carbohydrazonoyl}benzoic acid has also been shown to inhibit the growth and proliferation of cancer cells by targeting specific molecular pathways involved in cancer progression.
Propriétés
Nom du produit |
2-{2-[4-(Benzoylamino)butanoyl]carbohydrazonoyl}benzoic acid |
|---|---|
Formule moléculaire |
C19H19N3O4 |
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
2-[(E)-(4-benzamidobutanoylhydrazinylidene)methyl]benzoic acid |
InChI |
InChI=1S/C19H19N3O4/c23-17(11-6-12-20-18(24)14-7-2-1-3-8-14)22-21-13-15-9-4-5-10-16(15)19(25)26/h1-5,7-10,13H,6,11-12H2,(H,20,24)(H,22,23)(H,25,26)/b21-13+ |
Clé InChI |
RIXKAANIWYZIHM-FYJGNVAPSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)NCCCC(=O)N/N=C/C2=CC=CC=C2C(=O)O |
SMILES |
C1=CC=C(C=C1)C(=O)NCCCC(=O)NN=CC2=CC=CC=C2C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NCCCC(=O)NN=CC2=CC=CC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B227665.png)
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B227666.png)
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B227670.png)



![Methyl [(2-chlorobenzyl)amino]acetate](/img/structure/B227699.png)
![(3S,9R,10R,13R,14S,17R)-3-hydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-14-carbaldehyde](/img/structure/B227714.png)

![Sodium;4-[4-[4-(3-carboxypropanoylamino)phenyl]sulfonylanilino]-4-oxobutanoic acid](/img/structure/B227718.png)


![2-chloro-N-[2-[2-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B227750.png)
